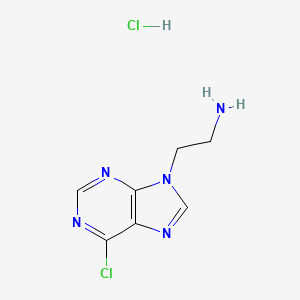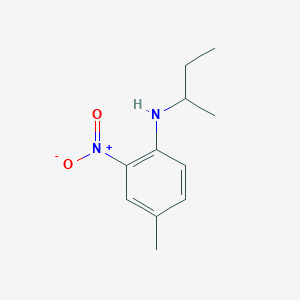
N-(Butan-2-yl)-4-methyl-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Butan-2-yl)-4-methyl-2-nitroaniline is an organic compound that belongs to the class of nitroanilines It features a secondary butyl group attached to the nitrogen atom and a nitro group at the para position relative to the aniline nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Butan-2-yl)-4-methyl-2-nitroaniline typically involves the nitration of 4-methyl-2-nitroaniline followed by the introduction of the butan-2-yl group. One common method involves the reaction of 4-methyl-2-nitroaniline with butan-2-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(Butan-2-yl)-4-methyl-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Substitution: The butan-2-yl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).
Substitution: Alkyl halides, bases like potassium carbonate (K2CO3), organic solvents like DMF.
Major Products Formed
Reduction: 4-methyl-2-aminoaniline.
Oxidation: 4-methyl-2-nitrobenzoic acid.
Substitution: Various substituted anilines depending on the substituent introduced.
Scientific Research Applications
N-(Butan-2-yl)-4-methyl-2-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(Butan-2-yl)-4-methyl-2-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The butan-2-yl group may influence the compound’s lipophilicity and ability to cross cell membranes, affecting its distribution and activity within the body.
Comparison with Similar Compounds
Similar Compounds
N-(Butan-2-yl)-4-methyl-2-aminobenzene: Similar structure but with an amino group instead of a nitro group.
N-(Butan-2-yl)-4-methyl-2-nitrobenzamide: Similar structure but with an amide group instead of an aniline group.
N-(Butan-2-yl)-4-methyl-2-nitrophenol: Similar structure but with a hydroxyl group instead of an aniline group.
Uniqueness
N-(Butan-2-yl)-4-methyl-2-nitroaniline is unique due to the presence of both a nitro group and a secondary butyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
N-butan-2-yl-4-methyl-2-nitroaniline |
InChI |
InChI=1S/C11H16N2O2/c1-4-9(3)12-10-6-5-8(2)7-11(10)13(14)15/h5-7,9,12H,4H2,1-3H3 |
InChI Key |
QLORJLAVUIVURE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=C(C=C(C=C1)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[(butan-2-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13247996.png)
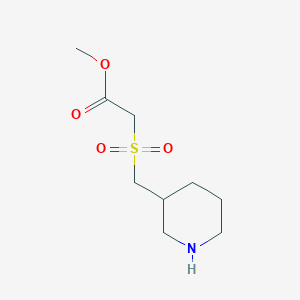
![3-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13248012.png)
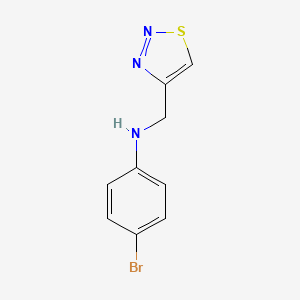
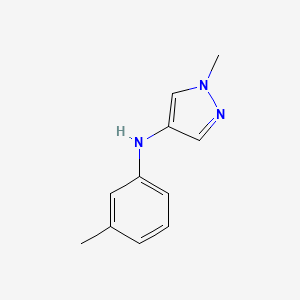

![2-[(2-Methylpropanesulfonyl)methyl]piperidine](/img/structure/B13248039.png)
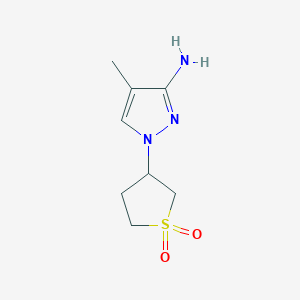
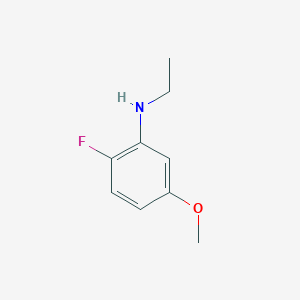
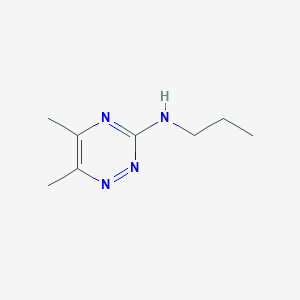
![{1-[2-amino-1-(1-propyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol](/img/structure/B13248062.png)
